2-[3-(4-Methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
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Overview
Description
2-[3-(4-Methoxyphenyl)-6-oxopyridazin-1-yl]acetamide is a heterocyclic compound that features a pyridazine ring substituted with a methoxyphenyl group and an acetamide moiety
Mechanism of Action
Target of Action
The primary targets of 2-[3-(4-Methoxyphenyl)-6-oxopyridazin-1-yl]acetamide are the Aralkylamine dehydrogenase light chain and Aralkylamine dehydrogenase heavy chain . These enzymes are found in Alcaligenes faecalis, a bacterium that is often used in research .
Mode of Action
It is known that it interacts with its targets, the aralkylamine dehydrogenase light and heavy chains
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes and proteins
Cellular Effects
It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Methoxyphenyl)-6-oxopyridazin-1-yl]acetamide typically involves the reaction of 4-methoxybenzoyl chloride with hydrazine hydrate to form 4-methoxyphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the pyridazinone derivative. Finally, the acetamide group is introduced through the reaction with chloroacetyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Methoxyphenyl)-6-oxopyridazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyridazinone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 2-[3-(4-Hydroxyphenyl)-6-oxopyridazin-1-yl]acetamide.
Reduction: Formation of 2-[3-(4-Methoxyphenyl)-6-hydroxypyridazin-1-yl]acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
2-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]acetamide: Similar structure but with a chlorine substituent instead of a methoxy group.
2-[3-(4-Hydroxyphenyl)-6-oxopyridazin-1-yl]acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.
2-[3-(4-Methylphenyl)-6-oxopyridazin-1-yl]acetamide: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 2-[3-(4-Methoxyphenyl)-6-oxopyridazin-1-yl]acetamide imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-19-10-4-2-9(3-5-10)11-6-7-13(18)16(15-11)8-12(14)17/h2-7H,8H2,1H3,(H2,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGMRKLSNJZSRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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